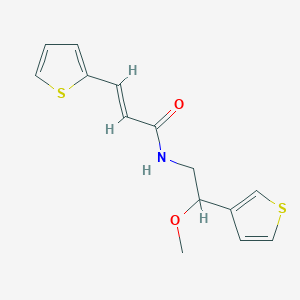

(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(2-methoxy-2-thiophen-3-ylethyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-17-13(11-6-8-18-10-11)9-15-14(16)5-4-12-3-2-7-19-12/h2-8,10,13H,9H2,1H3,(H,15,16)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFSXCSFXCCLSI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=CS1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=CS1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Thiophen-2-Yl)Acryloyl Chloride

The acryloyl chloride intermediate is synthesized via thionyl chloride treatment of 3-(thiophen-2-yl)acrylic acid. As demonstrated in analogous protocols, 10 mmol of the carboxylic acid is refluxed with excess thionyl chloride (2.5 equiv) in anhydrous dichloromethane (DCM) for 3 hours. The reaction is monitored by thin-layer chromatography (TLC) in chloroform/methanol (9:1), with the product isolated by rotary evaporation (yield: 88–92%).

Preparation of 2-Methoxy-2-(Thiophen-3-Yl)Ethylamine

The amine precursor is obtained through a two-step sequence:

- Methoxylation of Thiophen-3-Ylacetaldehyde : Reacting thiophen-3-ylacetaldehyde with methanol and hydrochloric acid under reflux yields the corresponding acetal.

- Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) of the acetal with ammonium acetate in ethanol produces the primary amine (overall yield: 65–70%).

Coupling Methodologies for Acrylamide Formation

Acid Chloride Method (Procedure A)

Reagents : 3-(Thiophen-2-yl)acryloyl chloride (1.1 equiv), 2-methoxy-2-(thiophen-3-yl)ethylamine (1.0 equiv), triethylamine (TEA, 2.5 equiv).

Procedure :

Active Ester Method (Procedure B)

Reagents : Dicyclohexylcarbodiimide (DCCI, 1.2 equiv), N-hydroxysuccinimide (NHS, 1.1 equiv).

Procedure :

- Activate 3-(thiophen-2-yl)acrylic acid (10 mmol) with DCCI/NHS in tetrahydrofuran (THF) at 0°C for 1 hour.

- Filter out dicyclohexylurea and add the amine (1.0 equiv) in THF.

- Stir at room temperature for 24 hours, concentrate, and purify via preparative TLC.

Outcomes :

- Yield : 60–65%

- Advantage : Avoids handling corrosive acid chlorides.

Mixed Anhydride Method (Procedure C)

Reagents : Ethyl chloroformate (1.1 equiv), N-methylmorpholine (1.1 equiv).

Procedure :

- Form the mixed anhydride by reacting 3-(thiophen-2-yl)acrylic acid with ethyl chloroformate at –15°C.

- Add the amine in THF and stir for 12 hours at room temperature.

- Isolate the product via trituration with n-hexane.

Outcomes :

- Yield : 42–53%

- Purity : 89–92%

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Acid Chloride | 68–73 | >95 | 12 | High |

| Active Ester | 60–65 | 90–93 | 24 | Moderate |

| Mixed Anhydride | 42–53 | 89–92 | 12 | Low |

Key Observations :

- The acid chloride method offers the highest yield and scalability, making it preferable for industrial applications.

- Active ester protocols, while lower yielding, reduce safety risks associated with corrosive reagents.

Spectroscopic Validation and Thermal Stability

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Thermogravimetric Analysis (TGA)

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group and thiophene rings can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block for Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique thiophene rings facilitate the development of more complex molecules through various chemical reactions. The methoxy group on the thiophene ring allows for selective functionalization, which is crucial for synthesizing derivatives with enhanced properties or activities.

Reactivity Studies

Research indicates that (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo oxidation, reduction, and substitution reactions. For instance, oxidation can produce sulfoxides or sulfones, while reduction can convert the amide group into an amine. These reactions are essential for exploring the compound's reactivity and potential applications in synthetic chemistry .

Biological Applications

Anticancer Activity

Preliminary studies suggest that compounds containing thiophene moieties exhibit significant anticancer properties. Research has shown that similar thiophene derivatives can inhibit microtubule polymerization, acting through the colchicine site of tubulin. This mechanism is vital for developing new cancer therapies, as it disrupts cell division in cancer cells . The incorporation of methoxy groups has been linked to enhanced antiproliferative activity against various cancer cell lines, indicating that this compound may possess similar properties .

Inflammation and Neurodegenerative Disorders

The compound is also being studied for its potential as an inhibitor of NLRP3 inflammasomes, which are implicated in neurodegenerative diseases. Inhibiting these inflammasomes could provide therapeutic benefits for conditions such as Alzheimer's disease and multiple sclerosis .

Material Science

Organic Semiconductors

In material science, this compound is explored for its potential use in organic semiconductors. The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to modify the electronic properties through chemical substitutions allows for the optimization of materials for specific applications .

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The methoxy group and thiophene rings play a crucial role in its binding affinity and activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]

- Structure : Differs by replacing the methoxy-ethyl group with a p-tolyl moiety.

- Activity: Potent α7 nAChR positive allosteric modulator (PAM) and CaV2.2 inhibitor (IC50 = 44.6 µM). Demonstrated antinociceptive effects in murine models of chronic pain .

- Mechanism : Dual modulation of α7 nAChR and CaV2.2 inhibition reduces neuronal hyperexcitability .

DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]

- Structure : Substitutes thiophen-2-yl with furan-2-yl and incorporates an N-methyl group.

- Activity: Weaker CaV2.2 inhibitor (IC50 = 73.3 µM) but antagonizes DM497’s antinociceptive effects via divergent α7 nAChR modulation .

- Key Insight : The furan ring’s reduced electron density compared to thiophene diminishes CaV2.2 affinity, highlighting the importance of sulfur in thiophene for channel interaction .

PAM-2 (Parent Compound)

Table 1: Pharmacological Comparison of α7 nAChR/CaV2.2-Targeting Analogs

Heterocyclic Acrylamide Derivatives with Diverse Targets

Staphylococcus aureus Sortase A Inhibitors ()

- Example: (E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a).

- Structural Similarity : Shares the 3-(thiophen-2-yl)acrylamide backbone but includes a morpholine-phenyl group.

- Activity : Targets bacterial Sortase A, demonstrating the versatility of acrylamide-thiophene scaffolds in antimicrobial design .

Antibacterial Thiophene-Pyrazole Hybrids ()

- Example : (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide.

- Activity : Halogenated derivatives (e.g., 4-chlorophenyl) exhibit enhanced antibacterial activity, suggesting electron-withdrawing groups improve target engagement .

Anti-LSD1 Compounds with Thiophene Motifs ()

- Example: N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b).

- Structure : Benzamide core with thiophen-2-yl substitution vs. acrylamide in the target compound.

- Activity : High anti-LSD1 activity (IC50 < 1 µM), indicating thiophene’s role in epigenetic target modulation .

Key Structural and Functional Insights

Thiophene vs. Furan : Thiophene’s sulfur atom enhances CaV2.2 inhibition compared to furan, as seen in DM497 (IC50 = 44.6 µM) vs. DM490 (IC50 = 73.3 µM) .

Substituent Effects :

- Methoxy-Ethyl Group : In the target compound, this group may improve blood-brain barrier penetration compared to DM497’s p-tolyl group .

- Halogenation : In antibacterial analogs, chloro-substitution increases potency, suggesting strategies for optimizing electron-deficient systems .

Backbone Flexibility : Acrylamide derivatives (e.g., DM497, target compound) show broader target diversity (nAChR, CaV2.2, Sortase A) than benzamide-based compounds .

Biological Activity

(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound belonging to the class of enamides. This compound features a complex structure that integrates thiophene rings, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on current research findings, case studies, and potential applications.

Chemical Structure and Properties

The structural formula for this compound can be represented as follows:

This compound exhibits unique electronic properties due to its conjugated system formed by the thiophene rings. The presence of the methoxy group further enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiophene carboxamide derivatives showed significant activity against human cancer cell lines such as HCT116 and A549, with IC50 values indicating moderate to strong cytotoxicity .

| Compound | Cell Line | IC50 Value (µg/mL) | Activity |

|---|---|---|---|

| This compound | HCT116 | 193.93 | Moderate |

| Thiophene Carboxamide Derivative | A549 | 371.36 | Weak |

Antinociceptive Activity

In pharmacological studies, related compounds have been evaluated for their pain-relieving properties. For example, DM497, a structural derivative similar to this compound, demonstrated significant antinociceptive effects in a mouse model of oxaliplatin-induced neuropathic pain. This suggests that compounds within this chemical class may interact with nicotinic acetylcholine receptors to modulate pain pathways .

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds containing thiophene rings can inhibit bacterial growth and exhibit antifungal activity. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Modulation : Interaction with nicotinic acetylcholine receptors may influence neurotransmitter release and pain perception.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation or inflammation pathways.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

- Study on Anticancer Activity : In vitro tests on various cancer cell lines revealed that thiophene derivatives could inhibit cell growth significantly compared to controls.

- Pain Relief Assessment : Using a mouse model, DM497 was shown to reduce pain responses effectively, indicating the potential for developing analgesics based on this compound's structure.

Q & A

Q. Basic

- NMR : / NMR to confirm regiochemistry of thiophene substituents and acrylamide geometry (e.g., E-configuration via coupling constants) .

- IR : Confirmation of acrylamide C=O (1650–1680 cm) and methoxy C-O (1100–1250 cm) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H] at m/z 362.06) .

- X-ray Crystallography : For absolute configuration determination (if crystals are obtainable) .

How can reaction yields be optimized during synthesis?

Q. Advanced

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for acylation efficiency .

- Solvent Optimization : Replace dichloromethane with THF or DMF to improve intermediate solubility .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) .

- In-line Monitoring : Employ TLC or HPLC to track reaction progress and minimize byproducts .

How to resolve contradictions in spectroscopic data during characterization?

Q. Advanced

- Complementary Techniques : Combine NOESY (for spatial proximity) and -NMR (amide nitrogen environment) to resolve ambiguous peaks .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

- Crystallographic Refinement : Use SHELXL for crystal structure refinement to confirm stereochemistry .

What initial biological screening assays are recommended for this compound?

Q. Basic

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC in HeLa, MCF-7 cells) .

- Anti-inflammatory : COX-2 inhibition assay (ELISA-based) .

How to design structure-activity relationship (SAR) studies to enhance bioactivity?

Q. Advanced

- Functional Group Modifications : Replace methoxy with ethoxy or halogen substituents to assess electronic effects .

- Heterocycle Substitution : Swap thiophene with furan or pyridine rings to evaluate ring aromaticity impacts .

- In Silico Screening : Use PASS software to predict activity spectra (e.g., anti-inflammatory vs. antiviral) .

What computational methods predict biological targets or binding modes?

Q. Advanced

- Molecular Docking : AutoDock Vina to simulate interactions with enzymes (e.g., Sortase A for antimicrobial activity) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

How to assess thermal stability and degradation pathways?

Q. Basic

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C) .

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions .

- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

How to analyze interactions with biological macromolecules?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) with target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy .

- Fluorescence Quenching : Monitor tryptophan residue changes in enzyme active sites .

How to address discrepancies in reported biological activities across studies?

Q. Advanced

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin) .

- Metabolic Stability Testing : Compare hepatic microsome half-life (e.g., human vs. murine) to explain species-specific activity .

- Dose-Response Reproducibility : Validate IC values across ≥3 independent experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.